![molecular formula C14H6F6N2O B3023662 5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile CAS No. 338759-13-0](/img/structure/B3023662.png)
5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile
Descripción general
Descripción
5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C14H6F6N2O and its molecular weight is 332.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Catalytic Applications
Research on hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries, demonstrates the application of complex chemical structures in developing lead molecules. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, play a crucial role in synthesizing these compounds, indicating the importance of innovative synthetic routes in pharmaceutical research (Parmar, Vala, & Patel, 2023).
Pharmacological Review and Research Calls
The study on Chlorogenic Acid (CGA) and its pharmacological effects reveals the breadth of research on compounds with multiple functional groups, including trifluoromethyl groups. This review emphasizes the need for further research to optimize the biological and pharmacological effects of such compounds, suggesting a wide array of applications from natural food additives to therapeutic agents (Naveed et al., 2018).
Drug Discovery and Molecular Biology
Investigations into pyrrolidine in drug discovery illustrate the versatility of nitrogen heterocycles, including those with trifluoromethyl groups, in developing compounds for treating human diseases. The review covers bioactive molecules characterized by the pyrrolidine ring and its derivatives, shedding light on the structural diversity and application of these compounds in medicinal chemistry (Li Petri et al., 2021).
Environmental Applications and Degradation Studies
Research on the environmental fate and effects of lampricide TFM, which contains trifluoromethyl groups, highlights the transient environmental effects of such compounds. It suggests minimal long-term toxicological risk, emphasizing the importance of understanding environmental impacts in the application of chemical agents (Hubert, 2003).
Green Chemistry and Catalysis
A review on fluoroalkylation reactions in aqueous media presents advancements in incorporating fluorinated groups into molecules under environmentally friendly conditions. This area of research is crucial for developing sustainable methods in organic synthesis, indicating the growing importance of green chemistry principles in chemical research (Song et al., 2018).
Mecanismo De Acción
Direcciones Futuras
The future research directions for this compound would depend on its potential applications. For instance, if it shows promising biological activity, future research might focus on optimizing its synthesis, studying its mechanism of action, or evaluating its safety and efficacy in preclinical and clinical studies .
Propiedades
IUPAC Name |
5-(trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6N2O/c15-13(16,17)8-1-3-10(4-2-8)23-12-5-9(14(18,19)20)7-22-11(12)6-21/h1-5,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQITRAZMQPUDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



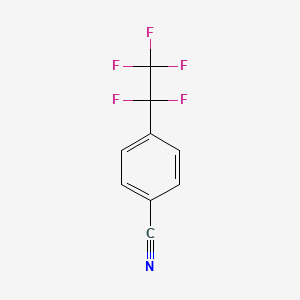

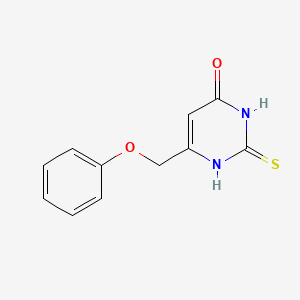
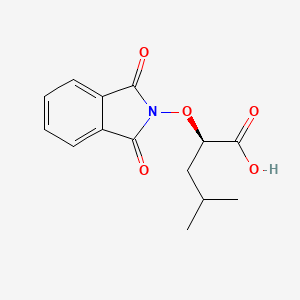
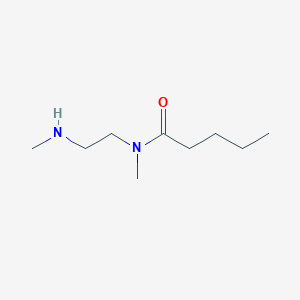
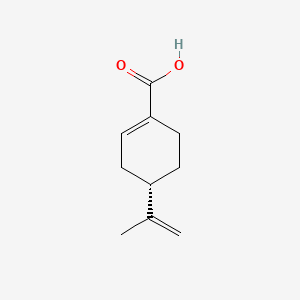



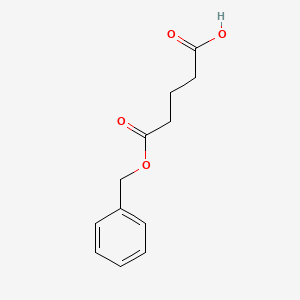
![2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3023599.png)

![3-Phenylimidazo[1,2-a]pyrazine](/img/structure/B3023602.png)
